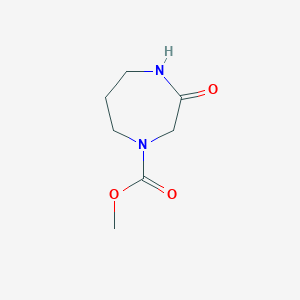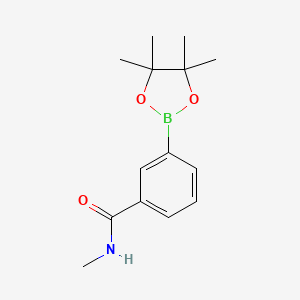
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Übersicht
Beschreibung
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a heterocyclic organic compound . Its IUPAC name is 4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde . It has a molecular weight of 222.26 g/mol and its molecular formula is C12H15FN2O .
Molecular Structure Analysis
The compound’s molecular structure can be represented by the canonical SMILES string: CN1CCN(CC1)C2=C(C=CC(=C2)C=O)F . This indicates that the compound contains a piperazine ring with a methyl group attached to one of the nitrogen atoms. The piperazine ring is further attached to a benzene ring, which carries a fluoro group and a formyl group .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound has 4 hydrogen bond acceptors and no hydrogen bond donors . Its exact mass is 222.11700 .Wissenschaftliche Forschungsanwendungen
3. 4-Fluorobenzaldehyde
- Application Summary : This compound was used in the preparation of pyrazolopyridine UR-13756 .
- Methods of Application : The compound is used in the synthesis of pyrazolopyridine UR-13756 .
- Results : The results of this application are not specified in the source .
4. Synthesis and Anti-Tumor Activity Evaluation
- Application Summary : This research focuses on the synthesis and anti-tumor activity evaluation of novel compounds .
- Methods of Application : The substitutes on piperazinyl influenced anti-tumor activities .
- Results : The results suggested that the substitutes on piperazinyl influenced anti-tumor activities remarkably .
5. 4-Fluorobenzaldehyde
- Application Summary : This compound was used in the preparation of pyrazolopyridine UR-13756 .
- Methods of Application : The compound is used in the synthesis of pyrazolopyridine UR-13756 .
- Results : The results of this application are not specified in the source .
6. Synthesis and Anti-Tumor Activity Evaluation
- Application Summary : This research focuses on the synthesis and anti-tumor activity evaluation of novel compounds .
- Methods of Application : The substitutes on piperazinyl influenced anti-tumor activities .
- Results : The results suggested that the substitutes on piperazinyl influenced anti-tumor activities remarkably .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-14-4-6-15(7-5-14)12-8-10(9-16)2-3-11(12)13/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLSDLACNUEQLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1440601.png)

![1-[2-(1H-benzimidazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1440603.png)
![2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1440605.png)


![2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B1440613.png)




